ML 2-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

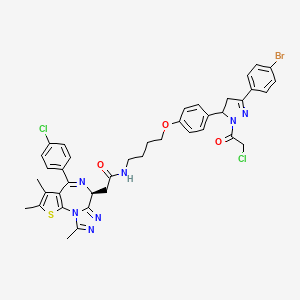

Molecular Formula |

C40H38BrCl2N7O3S |

|---|---|

Molecular Weight |

847.6 g/mol |

IUPAC Name |

N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide |

InChI |

InChI=1S/C40H38BrCl2N7O3S/c1-23-24(2)54-40-37(23)38(28-8-14-30(43)15-9-28)45-33(39-47-46-25(3)49(39)40)21-35(51)44-18-4-5-19-53-31-16-10-27(11-17-31)34-20-32(48-50(34)36(52)22-42)26-6-12-29(41)13-7-26/h6-17,33-34H,4-5,18-22H2,1-3H3,(H,44,51)/t33-,34?/m0/s1 |

InChI Key |

KAGPSMVIFNDBGK-CDRRMRQFSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCOC4=CC=C(C=C4)C5CC(=NN5C(=O)CCl)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Cl)C |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCOC4=CC=C(C=C4)C5CC(=NN5C(=O)CCl)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ML2-14, a BRD4-Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the PROTAC (Proteolysis Targeting Chimera) ML2-14, focusing on its core mechanism of action, quantitative performance data, and the experimental protocols utilized for its characterization.

Introduction to ML2-14

ML2-14 is a heterobifunctional PROTAC designed to induce the targeted degradation of the Bromodomain-containing protein 4 (BRD4).[1][2][3] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic readers that play a crucial role in the regulation of gene transcription.[4][5] Dysregulation of BRD4 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[4][6]

ML2-14 is synthesized by conjugating the BRD4 inhibitor (+)-JQ1 with the covalent E3 ligase ligand EN219 via a C4 alkyl linker.[1][2] EN219 specifically recruits the E3 ubiquitin ligase RNF114.[1][2][7] This unique design allows ML2-14 to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate BRD4.

Core Mechanism of Action

The primary function of ML2-14 is to facilitate the formation of a ternary complex between BRD4 and the E3 ubiquitin ligase RNF114. This proximity, induced by ML2-14, leads to the polyubiquitination of BRD4. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently degrades BRD4 into smaller peptides.[8][9]

The catalytic nature of this process allows a single molecule of ML2-14 to induce the degradation of multiple BRD4 proteins, leading to a potent and sustained reduction in BRD4 levels within the cell.[9] This degradation can be reversed by treatment with proteasome inhibitors, such as bortezomib, or E1 activating enzyme inhibitors, like TAK-243 (MLN4924), confirming the dependence on the ubiquitin-proteasome pathway.[2]

Quantitative Performance Data

The efficacy of ML2-14 in degrading BRD4 has been quantitatively assessed in human breast cancer cell lines. The key performance metrics are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| Cell Line | Target Protein Isoform | DC50 (nM) | Reference |

| 231MFP Breast Cancer | BRD4 (short isoform) | 14 | [1][2][3] |

| 231MFP Breast Cancer | BRD4 (long isoform) | 36 | [1][2][3] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of ML2-14 Action

Caption: ML2-14 mediates the formation of a ternary complex, leading to BRD4 ubiquitination and proteasomal degradation, subsequently inhibiting downstream oncogenic signaling.

Experimental Workflow for Characterizing ML2-14

Caption: A typical workflow for assessing PROTAC-mediated protein degradation, from cell treatment to quantitative data analysis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of ML2-14. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Line Maintenance: 231MFP human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

-

PROTAC Treatment: A stock solution of ML2-14 is prepared in DMSO. On the day of the experiment, the stock solution is diluted to the desired final concentrations in fresh cell culture medium. The cells are treated with varying concentrations of ML2-14 for a specified time course (e.g., 8 hours for dose-response curves). A DMSO-only treated group serves as the vehicle control.

Western Blot Analysis for BRD4 Degradation

-

Cell Lysis: Following treatment, the cell culture medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. The cell lysate is collected and cleared by centrifugation.[8]

-

Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) or Bradford protein assay to ensure equal protein loading for electrophoresis.[8]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for BRD4. An antibody against a housekeeping protein (e.g., GAPDH, α-Tubulin, or actin) is used as a loading control.[8][10]

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of BRD4 are normalized to the corresponding loading control. The percentage of degradation is calculated relative to the vehicle-treated control. DC50 values are determined by plotting the percentage of BRD4 remaining against the logarithm of the ML2-14 concentration and fitting the data to a dose-response curve.[10]

Proteasome and E1 Enzyme Inhibition Assays

To confirm the mechanism of degradation, cells can be pre-treated with specific inhibitors before the addition of ML2-14.

-

Proteasome Inhibition: Cells are pre-treated with a proteasome inhibitor (e.g., 10 µM Bortezomib) for 1-2 hours before co-incubation with ML2-14.[2]

-

E1 Enzyme Inhibition: Cells are pre-treated with an E1 ubiquitin-activating enzyme inhibitor (e.g., 1 µM TAK-243/MLN4924) for 1-2 hours prior to the addition of ML2-14.[2]

Western blot analysis is then performed as described above. A rescue of BRD4 degradation in the presence of these inhibitors confirms the involvement of the ubiquitin-proteasome system.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 5. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

In-depth Technical Guide: ML214, a Covalent Inhibitor of the Anti-apoptotic Protein BCL2A1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule probe ML214 (CID 701939), a potent and specific inhibitor of the anti-apoptotic protein B-cell lymphoma 2-related protein A1 (BCL2A1), also known as Bfl-1. Overexpression of BCL2A1 is implicated in the survival of various cancer cells and contributes to resistance to chemotherapy. ML214 serves as a critical tool for investigating the biological functions of BCL2A1 and for the development of novel anti-cancer therapeutics.

Core Target and Mechanism of Action

The primary molecular target of ML214 is the anti-apoptotic protein BCL2A1.[1] BCL2A1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic Bcl-2 family members, including BCL2A1, prevent programmed cell death by sequestering pro-apoptotic "BH3-only" proteins and preventing the activation of the effector proteins BAX and BAK. This inhibition of BAX and BAK prevents the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases that execute apoptosis.

ML214 disrupts the anti-apoptotic function of BCL2A1, leading to the induction of apoptosis in cells that depend on BCL2A1 for survival. Evidence suggests that ML214 contains a reactive functionality and may act as a covalent inhibitor, forming a stable bond with its target protein. This covalent mechanism can lead to a durable inhibition of BCL2A1 function.

Quantitative Data Summary

The biological activity of ML214 has been characterized in various cellular assays. The following tables summarize the key quantitative data for the probe.

Table 1: Potency of ML214 in a Cell-Based Assay

| Assay ID (AID) | Description | Cell Line | Parameter | Value |

| 485290 | Primary HTS assay | Mouse embryonic fibroblasts (MEFs) engineered to overexpress human BCL2A1 and a pro-apoptotic protein (BIM) | EC50 | 2.5 µM |

Table 2: Selectivity of ML214

| Assay ID (AID) | Description | Cell Line | Parameter | Value |

| 485290 | Counterscreen against parental MEF cell line (not overexpressing BCL2A1) | Mouse embryonic fibroblasts (MEFs) | EC50 | > 25 µM |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Primary High-Throughput Screening (HTS) Assay for BCL2A1 Inhibition

Objective: To identify small molecule inhibitors of BCL2A1 that induce apoptosis in a BCL2A1-dependent manner.

Methodology:

-

Cell Line: Mouse embryonic fibroblasts (MEFs) were engineered to co-overexpress human BCL2A1 and the pro-apoptotic BH3-only protein BIM. These cells are "primed" for apoptosis, and their survival is dependent on the function of BCL2A1.

-

Assay Principle: The assay measures the activation of caspases, key executioner enzymes of apoptosis, using a luminogenic substrate. Inhibition of BCL2A1 by a small molecule will unleash the pro-apoptotic activity of BIM, leading to caspase activation and a luminescent signal.

-

Procedure:

-

The engineered MEFs were seeded into 1536-well plates.

-

ML214 and other library compounds were added to the wells at various concentrations.

-

The plates were incubated for a defined period to allow for compound activity.

-

A luminogenic caspase-3/7 substrate (Caspase-Glo® 3/7 Assay, Promega) was added to each well.

-

Luminescence, which is proportional to caspase activity, was measured using a plate reader.

-

-

Data Analysis: The half-maximal effective concentration (EC50) was calculated from the dose-response curves of luminescence versus compound concentration.

Cytochrome c Release Assay

Objective: To determine if ML214 induces the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.

Methodology:

-

Cell Treatment: CHL-1 human cancer cells, which express BCL2A1, were treated with ML214 at various concentrations for a specified time.

-

Cell Fractionation: After treatment, the cells were harvested and subjected to a digitonin-based subcellular fractionation protocol to separate the cytosolic fraction from the mitochondrial fraction.

-

Detection: The amount of cytochrome c in the cytosolic fraction was quantified using an enzyme-linked immunosorbent assay (ELISA) specific for cytochrome c.

-

Data Analysis: The percentage of cytochrome c release was calculated relative to a positive control (e.g., treatment with a known inducer of apoptosis like tBid).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the BCL2A1-mediated anti-apoptotic signaling pathway and the experimental workflow for identifying BCL2A1 inhibitors.

Caption: BCL2A1 anti-apoptotic signaling pathway and inhibition by ML214.

Caption: High-throughput screening workflow for the identification of BCL2A1 inhibitors.

References

The Discovery and Development of ML 2-14: A Technical Guide to a Covalent BRD4 Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ML 2-14, a potent and selective covalent degrader of the bromodomain and extra-terminal domain (BET) protein BRD4. This document details the quantitative data supporting its activity, in-depth experimental protocols for its characterization, and visualizations of the key pathways and workflows involved in its development and function.

Introduction to this compound

This compound is a heterobifunctional degrader, also known as a PROteolysis TArgeting Chimera (PROTAC), designed to specifically target BRD4 for degradation. It is composed of three key components:

-

JQ-1: A well-characterized small molecule inhibitor that binds to the bromodomains of BET proteins, including BRD4.

-

A C4 alkyl linker: A flexible chain that connects the two active moieties of the degrader.

-

EN219: A covalent ligand that recruits the E3 ubiquitin ligase RNF114.[1]

By simultaneously binding to BRD4 via the JQ-1 moiety and RNF114 via the EN219 moiety, this compound induces the formation of a ternary complex. This proximity facilitates the RNF114-mediated ubiquitination of BRD4, marking it for degradation by the proteasome.

Quantitative Data Summary

The efficacy of this compound in degrading BRD4 has been quantitatively assessed in various studies. The following tables summarize the key data.

| Parameter | BRD4 Long Isoform | BRD4 Short Isoform | Cell Line | Reference |

| DC50 | 36 nM | 14 nM | 231MFP | [2] |

| Treatment Time | 8 hours | 8 hours | 231MFP | [2] |

Table 1: In Vitro Degradation Efficacy of this compound

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the key experimental workflows for its characterization.

Caption: Mechanism of action of this compound BRD4 degrader.

Caption: Western blot workflow for assessing BRD4 degradation.

Caption: TMT-based quantitative proteomics workflow.

Detailed Experimental Protocols

Cell Culture and Treatments

-

Cell Lines:

-

231MFP human breast cancer cells.

-

HAP1 RNF114 wild-type (WT) and knockout (KO) cells.

-

-

Culture Conditions:

-

231MFP cells are cultured in L-15 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 0% CO2 incubator.

-

HAP1 cells are grown in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

-

Treatment with this compound:

-

Prepare a 1000x stock solution of this compound in DMSO.

-

Dilute the stock solution in culture medium to the desired final concentration (e.g., 1 nM to 1 µM).

-

Treat cells for the specified duration (e.g., 8 hours for DC50 determination).

-

-

Inhibitor Treatments:

-

For proteasome inhibition, pre-treat cells with 1 µM bortezomib for 30 minutes before adding this compound.

-

For E1 enzyme inhibition, pre-treat cells with 10 µM TAK-243 for 30 minutes prior to this compound treatment.

-

Western Blotting for BRD4 Degradation

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imager or X-ray film.

-

Perform densitometry analysis using software like ImageJ to quantify band intensities. Normalize BRD4 levels to a loading control (e.g., β-actin or GAPDH).

-

TMT-Based Quantitative Proteomics

This protocol is adapted from Spradlin et al., 2019.[3]

-

Sample Preparation:

-

Treat 231MFP cells with DMSO (vehicle) or this compound (e.g., 100 nM) for 8 hours in biological triplicate.

-

Lyse cells and digest proteins into peptides using a standard protocol (e.g., FASP).

-

-

TMT Labeling:

-

Label the resulting peptide mixtures with the appropriate TMT10plex or TMTpro reagents according to the manufacturer's instructions.

-

-

Sample Pooling and Fractionation:

-

Combine the labeled peptide samples in equal amounts.

-

Fractionate the pooled sample using basic reversed-phase liquid chromatography to reduce sample complexity.

-

-

LC-MS/MS Analysis:

-

Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).

-

Use a synchronous precursor selection (SPS)-based MS3 method for accurate TMT reporter ion quantification.

-

-

Data Analysis:

-

Search the raw data against a human protein database using a search engine like Sequest or Mascot.

-

Identify and quantify proteins using software such as Proteome Discoverer.

-

Perform statistical analysis to identify proteins with significant changes in abundance between the this compound and DMSO-treated groups. A greater than 2-fold change with a p-value < 0.05 is typically considered significant.[2]

-

Synthesis of this compound

The synthesis of this compound involves the conjugation of the BRD4 inhibitor JQ-1 to the RNF114 ligand EN219 via a C4 alkyl linker. This is typically achieved through standard amide bond formation or other cross-linking chemistries. A general synthetic strategy is outlined below.

References

An In-depth Technical Guide to the ML 2-14 Chemical Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML 2-14 is a pioneering chemical probe in the field of targeted protein degradation. It is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to selectively induce the degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader protein and a well-validated therapeutic target in various cancers and inflammatory diseases. This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its characterization are also provided to facilitate its use and further research in the scientific community.

Core Structure and Components

This compound is a synthetic molecule meticulously designed to engage both the target protein and the cellular degradation machinery. Its structure is modular, comprising three distinct chemical entities connected by a linker.[1]

-

Target Protein Ligand: The BRD4-binding motif of this compound is derived from (+)-JQ1 , a potent and well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, with high affinity for BRD4.[1]

-

E3 Ubiquitin Ligase Ligand: this compound incorporates EN219 , a covalent ligand that specifically recruits the RNF114 E3 ubiquitin ligase.[1][2][3]

-

Linker: A C4 alkyl chain serves as the linker, connecting the JQ1 and EN219 moieties. The length and composition of the linker are critical for optimizing the formation of a productive ternary complex between BRD4 and RNF114.[1]

The rational design of this compound, combining a high-affinity binder for the target protein with a specific E3 ligase recruiter, exemplifies the power of PROTAC technology for targeted therapeutic intervention.

Mechanism of Action: Targeted Protein Degradation

This compound functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound, due to its bifunctional nature, simultaneously binds to BRD4 and the RNF114 E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within this complex, RNF114, acting as the E3 ligase, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BRD4 protein.

-

Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades BRD4 into small peptides.

-

Recycling of this compound: After inducing the degradation of a BRD4 molecule, this compound is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.

This targeted degradation mechanism offers a significant advantage over traditional inhibition, as it leads to the complete removal of the target protein from the cell, thereby abrogating all of its functions, including scaffolding and enzymatic activities. The catalytic nature of PROTACs like this compound allows for sustained protein knockdown at sub-stoichiometric concentrations.

Quantitative Data

The efficacy of this compound in inducing the degradation of BRD4 has been quantitatively assessed. The following table summarizes the key degradation parameters.

| Parameter | Cell Line | BRD4 Isoform | Value | Reference |

| DC50 | 231MFP (Breast Cancer) | Long | 36 nM | [4] |

| DC50 | 231MFP (Breast Cancer) | Short | 14 nM | [4] |

| IC50 (EN219) | RNF114 | N/A | 470 nM | [2][5] |

-

DC50 (Degradation Concentration 50%): The concentration of the compound required to induce 50% degradation of the target protein.

-

IC50 (Inhibitory Concentration 50%): The concentration of the EN219 ligand required to inhibit 50% of the RNF114 activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Cell Culture of MDA-MB-231 Cells

MDA-MB-231, a human breast adenocarcinoma cell line, is a suitable model for evaluating the activity of this compound.

-

Media and Reagents:

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

0.25% Trypsin-EDTA.

-

Phosphate-Buffered Saline (PBS).

-

-

Culture Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Media is changed every 2-3 days.

-

-

Sub-culturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.

-

Western Blotting for BRD4 Degradation

Western blotting is the standard method to quantify the levels of BRD4 protein following treatment with this compound.

-

Cell Treatment:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration for all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour.

-

Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal loading, probe the membrane with an antibody against a housekeeping protein, such as GAPDH or β-actin.

-

Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.

-

Synthesis of this compound

The synthesis of this compound involves the coupling of its three core components. A plausible synthetic route is outlined below, based on common methods for PROTAC synthesis.

-

Synthesis of the JQ1-linker intermediate:

-

Start with a derivative of (+)-JQ1 containing a reactive functional group, such as a carboxylic acid or an amine, at a solvent-exposed position that does not interfere with its binding to BRD4.

-

React the JQ1 derivative with a bifunctional C4 alkyl linker that has complementary reactive groups (e.g., an amine and a protected alkyne). This can be achieved through standard amide bond formation reactions using coupling reagents like HATU or EDC/HOBt.

-

-

Synthesis of the EN219-linker intermediate:

-

Synthesize the EN219 E3 ligase ligand.

-

Introduce a linker with a complementary reactive group (e.g., an azide if the JQ1-linker has an alkyne) to the EN219 molecule.

-

-

Final Assembly via Click Chemistry:

-

Deprotect the terminal functional group on the JQ1-linker intermediate.

-

Couple the JQ1-linker and EN219-linker fragments using a highly efficient and orthogonal reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

-

-

Purification:

-

Purify the final this compound compound using chromatographic techniques such as flash column chromatography or preparative HPLC.

-

Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound leading to BRD4 degradation.

Experimental Workflow

Caption: Step-by-step workflow for Western Blot analysis.

References

- 1. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

ML2-14 as an RNF114 E3 Ligase Recruiter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." This is often achieved using heterobifunctional molecules, or Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component of any PROTAC is its E3 ligase recruiter. This technical guide provides a comprehensive overview of ML2-14, a synthetic, covalent recruiter of the E3 ubiquitin ligase RNF114.

ML2-14 was developed as a mimic of the natural product nimbolide and functions by covalently binding to a specific cysteine residue (C8) on RNF114.[1][2][3] This recruitment of RNF114 has been successfully leveraged to induce the degradation of therapeutically relevant targets, including the bromodomain and extra-terminal domain (BET) protein BRD4 and the fusion oncogene BCR-ABL.[3][4] This document details the discovery, mechanism of action, and experimental validation of ML2-14, providing structured data, detailed experimental protocols, and visual diagrams to serve as a technical resource for researchers in the field of targeted protein degradation.

The E3 Ligase RNF114: A Target for TPD

RING Finger Protein 114 (RNF114) is an E3 ubiquitin ligase involved in a multitude of cellular processes, including cell cycle regulation, apoptosis, and immune responses.[5][6][7] It exerts its function by catalyzing the ubiquitination of various substrate proteins, marking them for proteasomal degradation or altering their function.

2.1 Key Substrates and Signaling Pathways

RNF114 has been shown to ubiquitinate a range of substrates, implicating it in several key signaling pathways:

-

NF-κB Signaling: RNF114 can act as a negative regulator of NF-κB-dependent transcription by promoting the ubiquitination and stabilization of the NF-κB inhibitor TNFAIP3 (A20).[5][7] It may also promote the ubiquitination of TRAF6.[7] In other contexts, RNF114-mediated degradation of TAB1 has been shown to activate the NF-κB pathway.[2][6]

-

Cell Cycle Control: RNF114 ubiquitinates the CDK inhibitor CDKN1A (p21), leading to its degradation and promoting the G1-to-S phase transition.[7][8]

-

Innate Immunity: RNF114 can inhibit cellular responses to double-stranded RNA and subsequent interferon production by targeting the MAVS protein for proteasomal degradation.[5]

-

DNA Damage Response (DDR): RNF114 is recruited to sites of DNA damage in a PARP1-dependent manner, where it is thought to play a role in the ubiquitination of PARylated proteins.[5][9]

The following diagram illustrates some of the key signaling interactions of RNF114.

Caption: RNF114 signaling interactions in key cellular pathways.

ML2-14: A Covalent RNF114 Recruiter

ML2-14 is a PROTAC that covalently recruits RNF114 to degrade target proteins.[3] It was developed through a chemoproteomics approach aimed at identifying synthetic small molecules that mimic the function of the natural product nimbolide, a known covalent binder of RNF114.[1][3]

3.1 Structure and Mechanism of Action

ML2-14 is a heterobifunctional molecule composed of three key components:

-

EN219: A chloroacetamide-containing electrophile that serves as the covalent warhead for RNF114.

-

JQ1: A well-characterized inhibitor of the BET family of bromodomain proteins, which serves as the ligand for the target protein BRD4.

-

C4 Alkyl Linker: A four-carbon alkyl chain that tethers EN219 and JQ1.[2]

The mechanism of action of ML2-14 involves the formation of a ternary complex between RNF114, ML2-14, and the target protein (e.g., BRD4). The chloroacetamide moiety of EN219 forms a covalent bond with Cysteine 8 (C8) of RNF114.[2] This induced proximity leads to the RNF114-mediated polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Caption: Mechanism of action of ML2-14 in mediating BRD4 degradation.

Quantitative Data

The efficacy of ML2-14 as a degrader has been quantified in cellular assays. The following table summarizes the key performance metrics for the degradation of BRD4 in 231MFP breast cancer cells.

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |

| ML2-14 | BRD4 (long isoform) | 231MFP | 36 | >90 | 8 | [2][8] |

| ML2-14 | BRD4 (short isoform) | 231MFP | 14 | >90 | 8 | [2][8] |

-

DC50: The concentration of the degrader required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ML2-14 as an RNF114 recruiter.

5.1 Gel-Based Activity-Based Protein Profiling (ABPP)

This technique is used to identify covalent ligands for enzymes in a complex proteome.

References

- 1. E3-ligase RNF114 is able to specifically detect Ubiquitinated ADPribose and extend it with K11-Ub chains in response to DNA damage - Cell & Chemical Biology [ccb.lumc.nl]

- 2. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. genecards.org [genecards.org]

- 9. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ML 2-14 PROTAC Core: EN219 and JQ1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Proteolysis Targeting Chimera (PROTAC) ML 2-14, focusing on its core components: the E3 ligase recruiter EN219 and the BET bromodomain inhibitor JQ1. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes the critical signaling pathways and experimental workflows.

Introduction to the Components

This compound is a heterobifunctional PROTAC designed to induce the targeted degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers. It achieves this by linking JQ1, a potent BRD4 inhibitor, to EN219, a covalent ligand for the E3 ubiquitin ligase RNF114, via a C4 alkyl linker.[1][2] This tripartite molecule hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate BRD4.

EN219 is a synthetic, covalent ligand that targets a specific N-terminal cysteine residue (C8) of the E3 ubiquitin ligase RNF114.[3][4] By binding to RNF114, EN219 serves as the E3 ligase-recruiting element of the this compound PROTAC. In isolation, EN219 can inhibit the ubiquitination of RNF114 substrates, such as the tumor suppressor p21.[3][4]

JQ1 is a well-characterized, potent, and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[5][6] JQ1 competitively binds to the acetyl-lysine binding pockets (bromodomains) of these proteins, displacing them from chromatin and thereby preventing the transcription of key oncogenes, most notably MYC.[7][8]

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for this compound, EN219, and JQ1 based on various biochemical and cellular assays.

| Compound | Target | Assay Type | Value | Cell Line / Conditions | Reference(s) |

| This compound | BRD4 (long isoform) | Degradation Assay | DC₅₀: 36 nM | 231MFP Breast Cancer Cells | [2] |

| BRD4 (short isoform) | Degradation Assay | DC₅₀: 14 nM | 231MFP Breast Cancer Cells | [2] | |

| EN219 | RNF114 | Competitive ABPP | IC₅₀: 470 nM | In vitro | [6] |

| JQ1 | BRD4 (BD1) | AlphaScreen | IC₅₀: 77 nM | In vitro | [5] |

| BRD4 (BD2) | AlphaScreen | IC₅₀: 33 nM | In vitro | [5] | |

| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | Kd: ~50 nM | In vitro | [5] | |

| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | Kd: ~90 nM | In vitro | [5] | |

| Proliferation | Cell Viability Assay | IC₅₀: 0.45 µM | SEM (B-ALL) | [9] | |

| Proliferation | Cell Viability Assay | IC₅₀: 0.57 µM | RS411 (B-ALL) | [9] | |

| Proliferation | Cell Viability Assay | IC₅₀: 0.93 µM | NALM6 (B-ALL) | [9] | |

| Proliferation | Cell Viability Assay | IC₅₀: 1.16 µM | REH (B-ALL) | [9] |

-

DC₅₀ (Degradation Concentration 50): The concentration of a degrader required to reduce the level of the target protein by 50%.

-

IC₅₀ (Inhibitory Concentration 50): The concentration of an inhibitor required to reduce the activity or binding of a target by 50%.

-

Kd (Dissociation Constant): A measure of the binding affinity between a ligand and its target.

-

ABPP: Activity-Based Protein Profiling.

-

B-ALL: B-cell Acute Lymphoblastic Leukemia.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound, EN219, and JQ1.

PROTAC-Mediated BRD4 Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of BRD4 protein in cells following treatment with this compound.

Materials:

-

Cell line expressing BRD4 (e.g., 231MFP, HeLa, MDA-MB-231)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

JQ1 (non-degrading control)

-

Complete cell culture medium

-

6-well plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

4x Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate and imaging system

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Include DMSO as a vehicle control and JQ1 as a non-degrading control.[10]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash cells once with ice-cold PBS.

-

Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of remaining BRD4 relative to the vehicle control to determine DC₅₀.

-

In Vitro RNF114 Ubiquitination Assay

This assay assesses the ability of EN219 to inhibit the ubiquitination of an RNF114 substrate, such as p21.

Materials:

-

Purified recombinant RNF114, E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5a), and substrate (e.g., p21)

-

FLAG-tagged Ubiquitin

-

EN219 stock solution (in DMSO)

-

DMSO (vehicle control)

-

10x Ubiquitination reaction buffer (e.g., 500 mM HEPES pH 7.5, 250 mM NaCl, 50 mM MgCl₂)

-

ATP solution (100 mM)

-

DTT (1 M)

-

SDS-PAGE and Western blot reagents as described in Protocol 3.1

-

Anti-FLAG antibody

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, pre-incubate purified RNF114 with either DMSO or EN219 (e.g., 50 µM) for 30 minutes at room temperature.[6]

-

Prepare the reaction mixture on ice by adding the following components in order: dH₂O, 10x reaction buffer, ATP, DTT, FLAG-Ubiquitin, E1 enzyme, E2 enzyme, and the RNF114-inhibitor mixture.

-

Add the substrate protein (p21) to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 60-90 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blot using an anti-FLAG antibody to detect ubiquitinated species. A reduction in the high molecular weight smear in the EN219-treated lane indicates inhibition of ubiquitination.[6]

-

Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells, after treatment with JQ1 or this compound.

Materials:

-

Opaque-walled 96- or 384-well plates

-

Cell line of interest

-

Complete cell culture medium

-

Test compound (JQ1 or this compound) stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Plate reader with luminescence detection capabilities

Methodology:

-

Cell Seeding:

-

Seed cells in an opaque-walled plate at a density that allows for logarithmic growth over the experiment's duration (e.g., 5,000 cells/well in a 96-well plate). Allow to adhere overnight.[5]

-

-

Compound Treatment:

-

Treat cells with a serial dilution of the test compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5]

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement and Analysis:

-

Record the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated controls and plot cell viability against compound concentration to calculate the IC₅₀ value.

-

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental processes.

Caption: Mechanism of this compound mediated degradation of BRD4.

Caption: JQ1 mechanism of action on the MYC gene.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound represents a potent and specific degrader of BRD4, leveraging the distinct functionalities of its core components, EN219 and JQ1. By recruiting the E3 ligase RNF114 to the proximity of BRD4, this compound effectively induces its proteasomal degradation, offering a powerful tool for studying the consequences of BRD4 loss and a promising therapeutic strategy for BRD4-dependent malignancies. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers in the field of targeted protein degradation and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 3. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifesensors.com [lifesensors.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 6. researchgate.net [researchgate.net]

- 7. ch.promega.com [ch.promega.com]

- 8. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Biological Activity of ML2-14 in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML2-14 is a synthetic heterobifunctional molecule, classified as a Proteolysis-Targeting Chimera (PROTAC), designed to induce the targeted degradation of the bromodomain-containing protein 4 (BRD4). By hijacking the cellular ubiquitin-proteasome system, ML2-14 offers a novel therapeutic strategy for cancers dependent on BRD4, a key regulator of oncogene transcription. This document provides a comprehensive technical guide on the biological activity of ML2-14 in cancer cells, detailing its mechanism of action, quantitative effects on protein degradation and cell viability, and the experimental protocols utilized for its characterization.

Introduction

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical epigenetic readers that play a central role in the transcriptional regulation of key oncogenes, including c-Myc. The development of small molecule inhibitors targeting BET bromodomains has shown therapeutic promise; however, challenges such as reversible binding and the need for sustained high-dose exposure have prompted the exploration of alternative strategies. PROTACs represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology, catalytically inducing the degradation of target proteins.

ML2-14 is a first-in-class PROTAC that recruits the E3 ubiquitin ligase RNF114 to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide synthesizes the available data on the biological activity of ML2-14 in cancer cells.

Mechanism of Action

ML2-14 is a chimeric molecule comprising three key components:

-

A ligand that binds to the bromodomains of BRD4, derived from the well-characterized BET inhibitor, JQ1.

-

A covalent recruiter molecule, EN219, which engages the E3 ubiquitin ligase RNF114.

-

A chemical linker that tethers the BRD4-binding and RNF114-recruiting moieties.

The mechanism of action of ML2-14 involves the formation of a ternary complex between BRD4, ML2-14, and RNF114. This proximity, induced by ML2-14, facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the BRD4 protein. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single molecule of ML2-14 can induce the degradation of multiple BRD4 molecules.

Signaling Pathway Diagram

Caption: Mechanism of ML2-14-induced BRD4 degradation and downstream effects.

Quantitative Data on Biological Activity

The biological activity of ML2-14 has been primarily characterized in the 231MFP triple-negative breast cancer cell line.

Table 1: BRD4 Degradation in 231MFP Cancer Cells

| Parameter | BRD4 Long Isoform | BRD4 Short Isoform |

| DC50 | 36 nM | 14 nM |

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Table 2: Effects on Downstream Targets and Cell Viability

| Cell Line | Target Protein | Effect | Quantitative Metric |

| 231MFP | BRD3 | Degradation | Selective degradation observed in proteomics |

| 231MFP | BRD2 | No Degradation | Not significantly degraded |

| 231MFP | CDKN1A (p21) | Stabilization | Observed in proteomics |

| 231MFP | CTGF | Stabilization | Observed in proteomics |

| HAP1 | BRD4 | Degradation | Significantly attenuated in RNF114 knockout cells |

Further quantitative data on cell viability (e.g., IC50 or GI50 values) and specific apoptosis rates are not extensively available in the primary literature and represent an area for future investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ML2-14.

Western Blot for BRD4 Degradation

Objective: To qualitatively and semi-quantitatively assess the reduction of BRD4 protein levels following treatment with ML2-14.

Methodology:

-

Cell Culture and Treatment: 231MFP or HAP1 cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with varying concentrations of ML2-14 or DMSO (vehicle control) for a specified duration (e.g., 18 hours). For mechanism validation, cells can be pre-treated with a proteasome inhibitor (e.g., bortezomib) or an E1-activating enzyme inhibitor (e.g., TAK-243) prior to ML2-14 treatment.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Lysates are incubated on ice and then centrifuged to pellet cell debris.

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH or α-Tubulin). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the intensity of the BRD4 bands relative to the loading control.

Experimental Workflow Diagram

The Role of ML 2-14 in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This technical guide provides a comprehensive overview of ML 2-14, a PROTAC designed to induce the degradation of the epigenetic reader protein BRD4. We will delve into its mechanism of action, the signaling pathways involved, relevant quantitative data, and detailed experimental protocols for its characterization.

This compound: A BRD4-Targeting PROTAC

This compound is a PROTAC that specifically targets the Bromodomain and Extra-Terminal domain (BET) family member BRD4 for degradation.[1] BRD4 is a critical regulator of gene expression, particularly of oncogenes such as c-Myc, making it a compelling target in oncology.[2] this compound is composed of three key components:

-

A BRD4 Ligand: The well-characterized BRD4 inhibitor, JQ-1. JQ-1 binds to the bromodomains of BET proteins, displacing them from acetylated histones and thereby inhibiting their function.[3][4][5]

-

An E3 Ligase Ligand: EN219, a covalent ligand that recruits the E3 ubiquitin ligase RNF114.[4][6][7][8][9]

-

A Linker: A C4 alkyl linker that connects the JQ-1 and EN219 moieties, optimizing the formation of a stable ternary complex between BRD4 and RNF114.[1]

Mechanism of Action

The mechanism of action of this compound follows the canonical PROTAC-mediated degradation pathway. By simultaneously binding to BRD4 and RNF114, this compound induces the formation of a ternary complex. This proximity enables RNF114 to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc, resulting in anti-proliferative effects in cancer cells.[2] The effect of this compound can be reversed by treatment with a proteasome inhibitor, such as bortezomib, or an E1 ubiquitin-activating enzyme inhibitor, like TAK-243, confirming its reliance on the ubiquitin-proteasome system.[1]

Figure 1: Mechanism of this compound-mediated BRD4 degradation.

Signaling Pathways

The degradation of BRD4 by this compound has significant downstream consequences on cellular signaling, primarily through the disruption of transcriptional programs regulated by BRD4.

BRD4 and c-Myc Signaling

BRD4 is a key transcriptional co-activator that plays a critical role in the expression of a multitude of genes, including the master regulator of cell proliferation, c-Myc.[2] BRD4 binds to acetylated histones at super-enhancers and promoters of target genes, recruiting the positive transcription elongation factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, promoting transcriptional elongation. By degrading BRD4, this compound effectively evicts BRD4 from chromatin, leading to a rapid and sustained downregulation of c-Myc transcription and subsequent reduction in c-Myc protein levels.[10] This suppression of the BRD4/c-Myc axis is a key driver of the anti-proliferative and pro-apoptotic effects observed with BRD4 degraders.

Figure 2: BRD4/c-Myc signaling axis disrupted by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its components.

| Compound | Target | Assay | Value | Cell Line | Reference |

| This compound | BRD4 (short isoform) | Degradation (DC50) | 14 nM | 231MFP | [4] |

| This compound | BRD4 (long isoform) | Degradation (DC50) | 36 nM | 231MFP | [4] |

| EN219 | RNF114 | Inhibition (IC50) | 470 nM | N/A | [4][6][7] |

| Compound | Target | Assay | IC50 | Reference |

| JQ-1 | BRD4(1) | TR-FRET | 77 nM | |

| JQ-1 | BRD4(2) | TR-FRET | 33 nM | |

| JQ-1 | BRD2(1) | TR-FRET | 58 nM | |

| JQ-1 | BRD2(2) | TR-FRET | 22 nM | |

| JQ-1 | BRD3(1) | TR-FRET | 65 nM | |

| JQ-1 | BRD3(2) | TR-FRET | 27 nM | |

| JQ-1 | BRDT(1) | TR-FRET | 129 nM | |

| JQ-1 | BRDT(2) | TR-FRET | 22 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Western Blot for BRD4 Degradation

This protocol is used to determine the extent of BRD4 protein degradation following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., 231MFP breast cancer cells)

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132 or Bortezomib)

-

E1 inhibitor (e.g., TAK-243)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or DMSO for a specified time (e.g., 4, 8, 16, 24 hours). To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding this compound.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the BRD4 and c-Myc signals to the loading control.

Figure 3: Experimental workflow for Western Blot analysis.

Cell Viability Assay

This protocol measures the effect of this compound-induced BRD4 degradation on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) or DMSO.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Assay:

-

Equilibrate the plate and reagents to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents and incubate to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the log of the this compound concentration. Calculate the GI50 (concentration for 50% growth inhibition).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the BRD4-ML 2-14-RNF114 ternary complex.

Materials:

-

Cells expressing tagged versions of BRD4 or RNF114 (e.g., FLAG-RNF114)

-

This compound

-

DMSO (vehicle control)

-

MG132 (proteasome inhibitor)

-

Co-IP lysis buffer

-

Antibody against the tag (e.g., anti-FLAG antibody) or against one of the endogenous proteins

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies: anti-BRD4, anti-RNF114 (or anti-tag)

Procedure:

-

Cell Treatment: Treat cells with this compound or DMSO in the presence of MG132 (to prevent degradation of the complex) for a few hours.

-

Cell Lysis: Lyse the cells in Co-IP lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysate with the primary antibody overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Western Blot:

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using antibodies against BRD4 and RNF114 to detect the co-precipitated proteins.

-

Conclusion

This compound represents a valuable tool for studying the biological consequences of BRD4 degradation and serves as a promising starting point for the development of novel therapeutics. By harnessing the ubiquitin-proteasome system to eliminate BRD4, this compound offers a distinct and potentially more potent mechanism of action compared to traditional small-molecule inhibitors. The detailed protocols and understanding of the underlying signaling pathways provided in this guide will aid researchers in the continued exploration and development of targeted protein degraders for cancer and other diseases.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. uniprot.org [uniprot.org]

- 7. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Differential Effects of Small Molecule Inhibitors on BRD4 Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a critical epigenetic reader and transcriptional co-activator implicated in a variety of diseases, most notably cancer. BRD4 is expressed as two main isoforms, a long form (BRD4-L) and a short form (BRD4-S), which exhibit distinct and sometimes opposing functions in gene regulation and disease progression. While numerous small molecule inhibitors targeting the bromodomains of BRD4 have been developed, a comprehensive understanding of their specific effects on each isoform is often lacking. This technical guide provides a framework for investigating the isoform-specific effects of novel small molecule inhibitors, using the hypothetical compound ML2-14 as a case study. We will detail the established roles of BRD4 isoforms, outline key experimental protocols for characterizing inhibitor-isoform interactions, and provide visualizations of relevant signaling pathways and experimental workflows.

Introduction to BRD4 and its Isoforms

BRD4 plays a pivotal role in recruiting the positive transcription elongation factor b (P-TEFb) complex to chromatin, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation.[1] This function is central to the expression of key oncogenes such as c-MYC.[2] The two major isoforms of BRD4, BRD4-L and BRD4-S, arise from alternative splicing.[3][4]

-

BRD4-L (Long Isoform): The full-length protein contains two N-terminal bromodomains (BD1 and BD2), an extra-terminal (ET) domain, and a C-terminal domain (CTD) that interacts with P-TEFb.[4][5] BRD4-L is generally considered the primary driver of BRD4's transcriptional activation function.[4] Some studies, however, have suggested a tumor-suppressive role for BRD4-L in certain contexts.[6]

-

BRD4-S (Short Isoform): This isoform lacks the C-terminal domain but retains the two bromodomains and the ET domain.[3][5] BRD4-S has been shown to have distinct functions from BRD4-L, including roles in organizing chromatin structure through phase separation and, in some cancers, promoting oncogenic phenotypes.[1][7] The differential functions of the isoforms highlight the importance of understanding how inhibitors affect each one specifically.

Characterizing the Effect of a Novel Inhibitor (e.g., ML2-14) on BRD4 Isoforms

A thorough investigation into the effects of a novel inhibitor like ML2-14 on BRD4 isoforms would involve a multi-pronged approach to determine its binding affinity, cellular target engagement, and downstream functional consequences.

Quantitative Data Summary

While specific quantitative data for the hypothetical inhibitor ML2-14 is not available, a typical investigation would generate data that can be summarized as follows for comparative analysis.

| Parameter | BRD4-L | BRD4-S | Assay Type | Reference |

| Binding Affinity (Kd) | TBD | TBD | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) | Hypothetical Study |

| In Vitro Inhibition (IC50) | TBD | TBD | AlphaScreen / HTRF | Hypothetical Study |

| Cellular Target Engagement (EC50) | TBD | TBD | NanoBRET / FRAP | Hypothetical Study |

| Effect on Protein Levels | TBD | TBD | Western Blot / Mass Spectrometry | Hypothetical Study |

TBD: To be determined through experimentation.

Key Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the isoform-specific effects of a small molecule inhibitor.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Target Engagement

BRET assays are used to measure protein-protein interactions in living cells. A common application in this context is to assess the binding of an inhibitor to its target protein.

Principle: A bioluminescent donor (e.g., NanoLuc luciferase) is fused to the target protein (BRD4-L or BRD4-S), and a fluorescent acceptor is used to quantify the interaction. In a NanoBRET assay for target engagement, a fluorescently labeled tracer that binds to the bromodomains of BRD4 is used. When the tracer binds to the NanoLuc-BRD4 fusion protein, BRET occurs. An unlabeled inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T cells are seeded in 96-well plates.

-

Cells are transiently transfected with plasmids encoding NanoLuc-BRD4-L or NanoLuc-BRD4-S.

-

-

Compound Treatment:

-

After 24 hours, the culture medium is replaced with Opti-MEM.

-

A fluorescently labeled BET inhibitor tracer is added to the cells.

-

The test compound (e.g., ML2-14) is added at various concentrations.

-

-

BRET Measurement:

-

The NanoBRET substrate is added to the wells.

-

Luminescence is measured at two wavelengths: one for the donor and one for the acceptor.

-

The BRET ratio is calculated as the acceptor emission divided by the donor emission.

-

-

Data Analysis:

-

The BRET ratio is plotted against the concentration of the test compound.

-

The EC50 value, representing the concentration at which the compound displaces 50% of the tracer, is determined.

-

Fluorescence Recovery After Photobleaching (FRAP) for Chromatin Binding

FRAP is a microscopy technique used to study the dynamics of fluorescently labeled molecules in living cells, providing insights into their mobility and binding to cellular structures.

Principle: A fluorescent protein (e.g., GFP) is fused to BRD4-L or BRD4-S. A specific region of the nucleus is photobleached using a high-intensity laser, and the recovery of fluorescence in that region is monitored over time. The rate of recovery is related to the mobility of the protein. An inhibitor that displaces BRD4 from chromatin will increase its mobility, leading to a faster fluorescence recovery.

Protocol:

-

Cell Culture and Transfection:

-

U2OS cells are grown on glass-bottom dishes.

-

Cells are transfected with plasmids encoding GFP-BRD4-L or GFP-BRD4-S.

-

-

Compound Treatment:

-

Cells are treated with the test compound (e.g., ML2-14) or a vehicle control for a specified time.

-

-

FRAP Imaging:

-

A pre-bleach image of a selected nucleus is acquired.

-

A defined region of interest (ROI) within the nucleus is photobleached with a high-intensity laser.

-

A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached ROI.

-

-

Data Analysis:

-

The fluorescence intensity in the bleached ROI is measured over time and normalized to the pre-bleach intensity.

-

The mobile fraction and the half-maximal recovery time (t1/2) are calculated from the recovery curve.

-

Co-immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to identify and study proteins that interact with a specific protein of interest (the "bait").

Principle: An antibody against the bait protein (e.g., BRD4-L or BRD4-S) is used to pull it out of a cell lysate. Any proteins that are bound to the bait protein will be pulled down as well. These interacting proteins can then be identified by Western blotting.

Protocol:

-

Cell Lysis:

-

Cells are treated with the test compound or vehicle.

-

Cells are harvested and lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding.

-

An antibody specific to BRD4-L or BRD4-S is added to the lysate and incubated to allow for antibody-antigen binding.

-

Protein A/G beads are added to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

The beads are washed several times to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies against known interacting partners (e.g., components of the P-TEFb complex for BRD4-L) to assess whether the inhibitor disrupts these interactions.

-

Visualizations: Signaling Pathways and Experimental Workflows

Canonical BRD4 Signaling Pathway

Caption: Canonical BRD4-mediated transcriptional activation pathway.

Distinct Functions of BRD4 Isoforms

Caption: Distinct functional roles of BRD4-L and BRD4-S isoforms.

BRET Assay Experimental Workflow

Caption: Experimental workflow for a NanoBRET target engagement assay.

FRAP Experimental Workflow

Caption: Experimental workflow for a FRAP assay.

Co-immunoprecipitation Workflow

Caption: Experimental workflow for a Co-immunoprecipitation assay.

Conclusion

The distinct and sometimes opposing roles of BRD4-L and BRD4-S isoforms in cellular function and disease pathogenesis underscore the necessity of characterizing the isoform-specific effects of novel BET inhibitors. A comprehensive understanding of how a compound like the hypothetical ML2-14 differentially affects each isoform is crucial for predicting its therapeutic efficacy and potential side effects. The experimental framework and protocols detailed in this guide provide a robust starting point for researchers and drug developers to dissect the nuanced interactions between small molecule inhibitors and the complex biology of BRD4 isoforms. Such detailed characterization will be instrumental in the development of the next generation of more selective and effective epigenetic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD4 isoforms have distinct roles in tumour progression and metastasis in rhabdomyosarcoma | EMBO Reports [link.springer.com]

- 5. biorxiv.org [biorxiv.org]

- 6. GSE136151 - Opposing functions of BRD4 isoforms in breast cancer - OmicsDI [omicsdi.org]

- 7. | PDF or Rental [articles.researchsolutions.com]

An In-depth Technical Guide to PROTAC Technology Using ML2-14 as an Exemplar

Audience: Researchers, scientists, and drug development professionals.

Introduction to Proteolysis-Targeting Chimera (PROTAC) Technology

Proteolysis-Targeting Chimera (PROTAC) technology represents a revolutionary paradigm in therapeutic intervention, shifting the focus from traditional occupancy-based inhibition to event-driven, catalytic degradation of target proteins.[1] PROTACs are heterobifunctional molecules engineered to hijack the cell's intrinsic protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[2] This approach offers several potential advantages over conventional small-molecule inhibitors, including the ability to target proteins previously considered "undruggable," improved selectivity, and the potential for more durable pharmacological effects.[1]

A PROTAC molecule is comprised of three key components: a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] By simultaneously engaging both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex.[3] Within this complex, the E3 ligase is brought into close proximity with the POI, leading to the polyubiquitination of the target protein.[2] This polyubiquitin chain serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[2]

This guide will provide a detailed technical overview of PROTAC technology, using the BRD4-degrading PROTAC, ML2-14, as a prime example to illustrate the principles, experimental evaluation, and underlying biological pathways.

The PROTAC ML2-14: A Case Study in BRD4 Degradation